An In-depth Technical Guide to 3-ethyl-1H-indazole: Chemical Properties, Structure, and Synthetic Methodologies
An In-depth Technical Guide to 3-ethyl-1H-indazole: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. As a bicyclic aromatic system composed of a fused benzene and pyrazole ring, indazole and its derivatives have been extensively explored as core structures in the development of therapeutic agents targeting a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] This guide focuses on a specific, yet important, member of this family: 3-ethyl-1H-indazole. While perhaps less documented than its more complex counterparts, 3-ethyl-1H-indazole serves as a crucial building block and intermediate in the synthesis of more elaborate bioactive molecules. This document provides a comprehensive overview of its chemical and physical properties, structural features, and a detailed examination of its synthesis, offering valuable insights for researchers in organic synthesis and drug discovery.
Molecular Structure and Tautomerism
The fundamental structure of 3-ethyl-1H-indazole consists of a bicyclic system with an ethyl group substituted at the 3-position of the indazole ring. The indazole ring itself can exist in different tautomeric forms, with the position of the single hydrogen atom on the nitrogen atoms of the pyrazole ring dictating the specific tautomer. The two most common tautomers are the 1H-indazole and the 2H-indazole. For 3-substituted indazoles, the 1H-tautomer is generally the more thermodynamically stable form.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-ethyl-1H-indazole is essential for its handling, characterization, and application in synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4498-71-9 | [4] |
| Molecular Formula | C₉H₁₀N₂ | [4] |
| Molecular Weight | 146.19 g/mol | [4] |
| Appearance | Colorless solid | [5] |
| Melting Point | 75-78 °C | [5] |
| Storage | Sealed in dry, 2-8°C | [4] |
Spectroscopic Characterization
The structural elucidation of 3-ethyl-1H-indazole relies on a combination of spectroscopic techniques. Below is a summary of the expected and reported spectral data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. For 3-ethyl-1H-indazole, the spectrum is characterized by signals corresponding to the ethyl group and the aromatic protons of the benzene ring.
Reported ¹H NMR Data (400 MHz, CDCl₃): [5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| triplet | 3H | -CH₃ (ethyl) | |
| quartet | 2H | -CH₂- (ethyl) | |
| multiplets | 4H | Aromatic Protons | |
| broad singlet | 1H | N-H |
Note: The exact chemical shifts for the aromatic protons and the ethyl group were not explicitly provided in the available literature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Based on the structure of 3-ethyl-1H-indazole and data from related compounds, the following approximate chemical shifts can be predicted.
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
| -CH₃ | ~12-15 |
| -CH₂- | ~20-25 |
| Aromatic C-H | ~110-130 |
| Aromatic Quaternary C | ~120-145 |
| C3 | ~140-150 |
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound. For 3-ethyl-1H-indazole, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 146. The fragmentation pattern would likely involve the loss of the ethyl group or other characteristic cleavages of the indazole ring.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of 3-ethyl-1H-indazole will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3300 | N-H stretching |
| ~2850-2960 | C-H stretching (aliphatic) |
| ~1600-1620 | C=C stretching (aromatic) |
| ~1450-1500 | C=N stretching |
| ~740-760 | C-H bending (ortho-disubstituted benzene) |
Synthesis of 3-ethyl-1H-indazole
The synthesis of 3-substituted indazoles can be achieved through various synthetic routes. A common and effective method for the preparation of 3-alkyl-1H-indazoles involves the cyclization of a corresponding 2-aminophenyl ketone derivative.
General Synthetic Scheme
A plausible and documented approach for the synthesis of 3-ethyl-1H-indazole starts from 1-(2-aminophenyl)propan-1-one. The reaction proceeds via diazotization of the amino group followed by reductive cyclization.
Experimental Protocol: Synthesis from 1-(2-aminophenyl)propan-1-one
This protocol is adapted from a general procedure for the synthesis of 3-methyl-1H-indazole and is expected to be applicable for the synthesis of the 3-ethyl analog.[8]
Materials:
-
1-(2-aminophenyl)propan-1-one
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
-
Sodium Hydroxide (NaOH) or other suitable base for pH adjustment
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
Diazotization:
-
Dissolve 1-(2-aminophenyl)propan-1-one in concentrated hydrochloric acid in a reaction vessel.
-
Cool the solution to 0-10 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.
-
Stir the mixture at this temperature for approximately 1 hour to ensure complete formation of the diazonium salt intermediate.
-
-
Reductive Cyclization:
-
In a separate vessel, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Slowly add the stannous chloride solution to the diazonium salt solution, again maintaining the temperature at 0-10 °C.
-
Allow the reaction to stir overnight at this temperature.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into ice water.
-
Adjust the pH of the solution to weakly alkaline (pH ~8) by the slow addition of a base such as sodium hydroxide. This will cause the product to precipitate.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity, comparing the obtained data with the expected values.
Reactivity and Potential for Derivatization
The 3-ethyl-1H-indazole molecule possesses several reactive sites that can be exploited for further chemical transformations, making it a versatile intermediate in organic synthesis.
-
N-H Acidity: The proton on the N1 nitrogen is acidic and can be deprotonated with a suitable base to form an indazolide anion. This anion can then react with various electrophiles, allowing for N-alkylation or N-acylation. It is important to note that direct alkylation can often lead to a mixture of N1 and N2 substituted products.[9]
-
Electrophilic Aromatic Substitution: The benzene ring of the indazole system can undergo electrophilic aromatic substitution reactions. The directing effects of the fused pyrazole ring will influence the position of substitution.
-
Reactions of the Ethyl Group: The ethyl group at the 3-position is generally unreactive under mild conditions but can potentially be functionalized under more forcing conditions.
Applications in Drug Discovery and Materials Science
While 3-ethyl-1H-indazole itself is not a known therapeutic agent, its role as a synthetic intermediate is significant. The indazole core is present in a number of approved drugs and clinical candidates. For instance, Granisetron is an antiemetic that features an indazole core, and Pazopanib is a tyrosine kinase inhibitor used in cancer therapy.[10] The synthesis of analogs of these and other indazole-based drugs can potentially involve intermediates like 3-ethyl-1H-indazole, where the ethyl group can be a simple substituent or a handle for further diversification.
The versatility of the indazole scaffold also extends to materials science, where its unique electronic and photophysical properties can be harnessed in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.
Conclusion
3-ethyl-1H-indazole is a valuable heterocyclic compound with a well-defined chemical structure and a range of interesting physicochemical properties. Its synthesis is accessible through established methodologies, and its reactivity allows for a variety of chemical modifications. As the demand for novel indazole-based compounds in drug discovery and materials science continues to grow, a thorough understanding of the properties and synthesis of fundamental building blocks like 3-ethyl-1H-indazole is of paramount importance for researchers in the field. This guide provides a solid foundation of technical information to aid in the effective utilization of this versatile chemical entity.
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